molecular formula C14H15ClN4O2S B2695974 2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1708079-59-7

2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2695974
CAS No.: 1708079-59-7
M. Wt: 338.81
InChI Key: OIPRXBVAMMMMES-UHFFFAOYSA-N
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Description

"2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline" is a heterocyclic compound featuring a tetrahydroisoquinoline core linked via a sulfonyl group to a substituted pyridine ring. The pyridine ring is substituted with a chlorine atom at the 2-position and a hydrazine group at the 6-position, which may confer unique reactivity and solubility profiles.

Properties

IUPAC Name

[6-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)pyridin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c15-14-12(5-6-13(17-14)18-16)22(20,21)19-8-7-10-3-1-2-4-11(10)9-19/h1-6H,7-9,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPRXBVAMMMMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(N=C(C=C3)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common approach starts with the preparation of 2-chloro-6-hydrazinopyridine, which can be synthesized by reacting 2-chloro-6-nitropyridine with hydrazine hydrate under reflux conditions . The resulting 2-chloro-6-hydrazinopyridine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the tetrahydroisoquinoline moiety is introduced through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, sulfonyl chlorides for sulfonylation, and various nucleophiles for substitution reactions. Reaction conditions typically involve refluxing in solvents like ethanol or methanol, and the use of catalysts such as palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while substitution of the chloro group can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The sulfonyl group can enhance the compound’s binding affinity to certain receptors, while the tetrahydroisoquinoline moiety can interact with various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aryl Substituents

  • 2-(Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitriles (): These derivatives feature methoxy groups at ortho, meta, or para positions on the phenyl ring. They are characterized as white solids or yellow oils with melting points and spectral data (IR, NMR, ESI-MS) consistent with their structures. The methoxy groups enhance solubility in organic solvents compared to unsubstituted analogs.

Sulfonyl-Containing Derivatives

  • 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (): This compound includes a sulfonyl chloride group at the 7-position and a trifluoroacetyl group. The sulfonyl chloride is highly reactive, enabling facile nucleophilic substitution, whereas the target compound’s hydrazine substituent may participate in condensation or coordination reactions.
  • 6-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (): With a methylsulfonyl group at the 6-position, this derivative has a density of 1.213 g/cm³, reflecting its compact substituent. The target compound’s bulkier pyridinyl-sulfonyl group likely increases molecular weight and may reduce volatility. The methylsulfonyl group is less polar than the hydrazine-substituted pyridine, suggesting differences in solubility and bioavailability .

Functionalized Tetrahydroisoquinolines

  • 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride (): This derivative contains a nitrile group at the 6-position, which is strongly electron-withdrawing and may stabilize negative charges. The hydrochloride salt enhances water solubility, a property the target compound might share due to its hydrazine group.
  • Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (): The fluorine atom and ester group here introduce both electronegativity and hydrolytic instability. The target compound’s chlorine atom similarly contributes electronegativity but with greater steric bulk, which could influence steric hindrance in reactions or receptor binding .

Biological Activity

The compound 2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a sulfonamide group linked to a hydrazine derivative of pyridine and a tetrahydroisoquinoline moiety. Its molecular formula is C13H14ClN3O2SC_{13}H_{14}ClN_3O_2S, with a molecular weight of approximately 301.79 g/mol. The presence of both hydrazine and sulfonyl functional groups is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing hydrazine and sulfonamide groups have shown promising antibacterial and antifungal properties. The hydrazine moiety can interfere with microbial metabolism, while the sulfonamide group may inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA) .
  • Anticancer Properties : Research indicates that similar compounds have been effective against various cancer cell lines. For instance, derivatives of hydrazines have been found to induce apoptosis in cancer cells by activating caspase pathways . Specific studies on related compounds have reported IC50 values indicating significant cytotoxicity against colon carcinoma and breast cancer cell lines .
  • Neuroprotective Effects : Some studies suggest that tetrahydroisoquinoline derivatives exhibit neuroprotective effects, potentially through antioxidant mechanisms and modulation of neurotransmitter systems . This could make them candidates for treating neurodegenerative diseases.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its analogs:

Biological ActivityObserved EffectsReference
AntibacterialInhibition of gram-positive bacteria
AntifungalEffective against Candida species
AnticancerIC50 values < 50 µM in various cancers
NeuroprotectionReduction in oxidative stress markers

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various hydrazine derivatives, including the target compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound exhibited selective toxicity towards human breast cancer (T47D) and colon cancer (HCT-116) cell lines with IC50 values of 27.3 µM and 6.2 µM, respectively. These findings suggest potential for further development as an anticancer agent .
  • Neuroprotective Studies : Research involving animal models indicated that administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation in models of Alzheimer's disease .

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